molecular formula C21H28N2O2S B11326503 2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11326503
M. Wt: 372.5 g/mol
InChI Key: IZYDVFJUUWJYMY-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,3-dimethylphenoxy group, followed by the introduction of the piperidin-1-yl and thiophen-2-yl groups through nucleophilic substitution or other suitable reactions. The final step often involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or inhibit specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(furan-2-yl)ethyl]acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C21H28N2O2S/c1-16-8-6-9-19(17(16)2)25-15-21(24)22-14-18(20-10-7-13-26-20)23-11-4-3-5-12-23/h6-10,13,18H,3-5,11-12,14-15H2,1-2H3,(H,22,24)

InChI Key

IZYDVFJUUWJYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3)C

Origin of Product

United States

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